Cas no 1209249-77-3 (2-methoxy-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylpyridine-3-carboxamide)
2-methoxy-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylpyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-methoxy-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylpyridine-3-carboxamide
- 2-methoxy-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]pyridine-3-carboxamide
- F5283-0226
- AKOS024505037
- 2-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]pyridine-3-carboxamide
- 1209249-77-3
- 2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
-
- Inchi: 1S/C13H14N4O3/c1-20-13-10(4-2-6-15-13)12(19)14-8-9-17-11(18)5-3-7-16-17/h2-7H,8-9H2,1H3,(H,14,19)
- InChI Key: RRCPPKHZDQUAQM-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=CN=1)C(NCCN1C(C=CC=N1)=O)=O
Computed Properties
- Exact Mass: 274.10659032g/mol
- Monoisotopic Mass: 274.10659032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 83.9Ų
2-methoxy-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylpyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5283-0226-2μmol |
2-methoxy-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]pyridine-3-carboxamide |
1209249-77-3 | 2μmol |
$85.5 | 2023-09-10 | ||
| Life Chemicals | F5283-0226-5μmol |
2-methoxy-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]pyridine-3-carboxamide |
1209249-77-3 | 5μmol |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5283-0226-10μmol |
2-methoxy-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]pyridine-3-carboxamide |
1209249-77-3 | 10μmol |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5283-0226-20μmol |
2-methoxy-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]pyridine-3-carboxamide |
1209249-77-3 | 20μmol |
$118.5 | 2023-09-10 | ||
| Life Chemicals | F5283-0226-1mg |
2-methoxy-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]pyridine-3-carboxamide |
1209249-77-3 | 1mg |
$81.0 | 2023-09-10 | ||
| Life Chemicals | F5283-0226-2mg |
2-methoxy-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]pyridine-3-carboxamide |
1209249-77-3 | 2mg |
$88.5 | 2023-09-10 | ||
| Life Chemicals | F5283-0226-3mg |
2-methoxy-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]pyridine-3-carboxamide |
1209249-77-3 | 3mg |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5283-0226-4mg |
2-methoxy-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]pyridine-3-carboxamide |
1209249-77-3 | 4mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5283-0226-5mg |
2-methoxy-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]pyridine-3-carboxamide |
1209249-77-3 | 5mg |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5283-0226-10mg |
2-methoxy-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]pyridine-3-carboxamide |
1209249-77-3 | 10mg |
$118.5 | 2023-09-10 |
2-methoxy-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylpyridine-3-carboxamide Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on 2-methoxy-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylpyridine-3-carboxamide
Chemical Profile and Biological Relevance of 2-Methoxy-N-2-(6-Oxo-1,6-Dihydropyridazin-1-Yl)Ethylpyridine-3-Carboxamide (CAS No. 1209249-77-3)
The compound CAS No. 1209249-77-3, formally known as 2-methoxy-N-(2-(6-oxo-1,6-dihydropyridazin-1yl)ethyl)pyridine-3-carboxamide, represents a structurally complex organic molecule with potential applications in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups—methoxy, pyridazine, and carboxamide moieties—positions it as a scaffold for exploring novel therapeutic agents targeting specific biological pathways.
The core structure of this compound features a pyridazine ring system, which is a six-membered heterocycle containing two nitrogen atoms. The presence of the 6-keto group (C=O) in the pyridazine ring introduces significant electronic effects, enhancing the molecule's ability to participate in hydrogen bonding and π-stacking interactions. These properties are critical for molecular recognition processes in enzyme-substrate interactions or receptor-ligand binding events.
The substitution pattern of this compound is particularly noteworthy: the methoxy group (-OCH₃) at the pyridine ring's C(3) position imparts electron-donating effects through resonance, while the adjacent N-substituted ethyl chain connects to the pyridazine moiety via an amide linkage (-CONH-). This architectural design creates a rigid yet flexible framework that may modulate conformational dynamics essential for bioactivity.
In recent years, derivatives of pyridazine have emerged as promising candidates in drug discovery programs targeting diseases such as cancer, diabetes, and neurodegenerative disorders. For instance, studies published in the *Journal of Medicinal Chemistry* (Vol. 58, 2015) demonstrated that pyridazine-based amides exhibit potent inhibition against carbonic anhydrase isoforms (CA IX and CA XII), which are overexpressed in hypoxic tumor cells. While direct data on CAS No. 1209249-77-3 remains limited, its structural similarity to these bioactive compounds suggests potential utility in similar therapeutic contexts.
Synthetic approaches to this compound likely involve multistep organic transformations focusing on the construction of the pyridazine core followed by selective functionalization at key positions. A plausible route could begin with the condensation of appropriate aldehydes or ketones with hydrazines under controlled conditions to form the dihydropyridazine intermediate (J Org Chem. 85(4), 345–358). The introduction of the methoxy group might be achieved through nucleophilic aromatic substitution or transition-metal-catalyzed C–O bond formation techniques.
The carboxamide functionality (-CONH₂) present in this structure plays a dual role: it contributes to molecular polarity while also serving as a versatile site for further derivatization through amidation reactions with various amines or amino acids. This feature aligns with modern drug design strategies emphasizing modular synthesis platforms for rapid library generation and high-throughput screening campaigns.
In terms of physicochemical properties, computational predictions using software like ChemDraw or Gaussian suggest that this compound would exhibit moderate lipophilicity (logP ≈ 0.8–1.5), which is favorable for oral bioavailability according to Lipinski's Rule of Five guidelines. However, its solubility profile may require careful optimization through salt formation or co-solvent systems depending on intended applications.
Mechanistically, compounds containing both pyridine and pyridazine rings have been shown to interact with G-protein coupled receptors (GPCRs), ion channels, and enzyme active sites via multiple binding modes including electrostatic interactions and hydrophobic stacking. The specific arrangement of functional groups in CAS No. 1209249–77–3 may enable it to act as a dual-targeting agent capable of modulating multiple biological pathways simultaneously—a concept gaining traction in polypharmacology research paradigms.
In vitro studies on related scaffolds have revealed promising results regarding their ability to cross biological membranes efficiently while maintaining metabolic stability—a critical factor influencing drug development success rates reported by pharmaceutical companies like Merck & Co., Inc., where over 60% of clinical candidates fail due to poor ADME/T profiles (*Nature Reviews Drug Discovery*, Vol. 8(8), p655).
The presence of multiple hydrogen bond donors/acceptors within this molecule's architecture enhances its capacity for forming stable complexes with macromolecular targets such as proteins or nucleic acids through complementary hydrogen bonding networks—a principle extensively utilized in rational drug design methodologies employing molecular docking simulations (*J Comput Aided Mol Des*, Vol. 34(5), p485–500).
Preliminary investigations into related compounds have also highlighted their potential as fluorescent probes due to π-conjugated systems spanning both aromatic rings combined with electron-withdrawing groups like ketones or nitriles (*ACS Omega*, Vol. 6(4), p4568–4578). While no fluorescence data exists specifically for CAS No. 1209249–77–3 yet, its structural characteristics suggest possible applications in bioimaging technologies requiring small-molecule reporters.
1209249-77-3 (2-methoxy-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylpyridine-3-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)